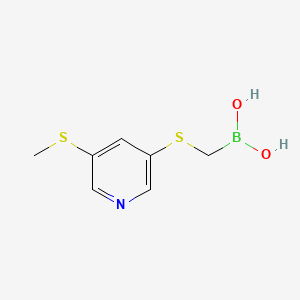

(5-(Methylthio)pyridin-3-ylthio)methylboronic acid

Description

Properties

IUPAC Name |

(5-methylsulfanylpyridin-3-yl)sulfanylmethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2S2/c1-12-6-2-7(4-9-3-6)13-5-8(10)11/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHBNWZAAQZNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CSC1=CN=CC(=C1)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657159 | |

| Record name | ({[5-(Methylsulfanyl)pyridin-3-yl]sulfanyl}methyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-66-2 | |

| Record name | ({[5-(Methylsulfanyl)pyridin-3-yl]sulfanyl}methyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-(methylthio)pyridin-3-ylthio)methylboronic acid

Introduction: The Significance of Organoboron Compounds in Modern Drug Discovery

Boronic acids and their derivatives have emerged from the periphery of chemical curiosities to become indispensable tools in the arsenal of medicinal chemists and drug development professionals. Their unique electronic properties, stability, and capacity for diverse chemical transformations have cemented their role as critical building blocks in the synthesis of complex organic molecules. Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), act as versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.

Beyond their synthetic utility, the incorporation of the boronic acid moiety into drug candidates has led to the development of novel therapeutics. The boron atom's ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in proteases, has been exploited to design highly specific enzyme inhibitors. A prime example is Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid group that has revolutionized the treatment of multiple myeloma.

This guide focuses on the synthesis of a specific, yet structurally significant, organoboron compound: (5-(methylthio)pyridin-3-ylthio)methylboronic acid . This molecule incorporates a pyridine ring, a common scaffold in pharmaceuticals, functionalized with two sulfur-containing groups and the crucial methylboronic acid moiety. The presence of the thioether linkages and the heteroaromatic system offers multiple points for further chemical modification, making it a valuable synthon for creating libraries of potential drug candidates. Understanding the nuances of its synthesis is therefore of paramount importance for researchers aiming to leverage its chemical potential.

This document provides a detailed, scientifically-grounded protocol for the synthesis of (5-(methylthio)pyridin-3-ylthio)methylboronic acid. It delves into the rationale behind the chosen synthetic strategy, offering insights into reaction mechanisms, potential pitfalls, and optimization strategies.

Synthetic Strategy: A Multi-Step Approach

The synthesis of (5-(methylthio)pyridin-3-ylthio)methylboronic acid is not a trivial one-pot reaction. It requires a carefully planned multi-step sequence, starting from readily available precursors. The overall strategy involves the initial construction of the functionalized pyridine core, followed by the introduction of the methylboronic acid group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a key intermediate: 5-(methylthio)pyridine-3-thiol . This intermediate can then be reacted with a suitable one-carbon electrophile bearing a boronic acid or a precursor group. The 5-(methylthio)pyridine-3-thiol itself can be envisioned to be derived from a corresponding halo-pyridine derivative, such as 3-bromo-5-(methylthio)pyridine.

Overall Synthetic Workflow

The proposed synthetic pathway can be visualized as a three-stage process:

-

Formation of the Pyridine Core: Synthesis of the 5-(methylthio)pyridine-3-thiol intermediate.

-

Introduction of the Methylene Group: S-alkylation of the thiol with a suitable methylene halide.

-

Borylation: Conversion of the terminal halide to the methylboronic acid.

Caption: A high-level overview of the synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 5-(methylthio)pyridine-3-thiol

The initial phase of the synthesis focuses on establishing the core 5-(methylthio)pyridine-3-thiol structure. This is typically achieved through a nucleophilic aromatic substitution reaction on a di-halogenated pyridine precursor.

Protocol 1: Synthesis of 3-Bromo-5-(methylthio)pyridine

Rationale: The selective monosubstitution of 3,5-dibromopyridine with a methylthiolate source is a critical first step. The choice of sodium thiomethoxide (NaSMe) as the nucleophile and a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction. The reaction temperature is a crucial parameter to control selectivity and prevent di-substitution.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dibromopyridine | 236.88 | 10.0 g | 42.2 mmol |

| Sodium thiomethoxide | 70.09 | 3.26 g | 46.5 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a stirred solution of 3,5-dibromopyridine (10.0 g, 42.2 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (3.26 g, 46.5 mmol) portion-wise at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-5-(methylthio)pyridine as a pale yellow solid.

Protocol 2: Synthesis of 5-(methylthio)pyridine-3-thiol

Rationale: The conversion of the aryl bromide to a thiol can be achieved through various methods. A common and effective approach involves a palladium-catalyzed coupling with a sulfur source, or a nucleophilic substitution with a hydrosulfide salt. A practical two-step procedure using thiobenzoic acid as a sulfur donor has been reported for the synthesis of pyridine-3-thiols from 3-iodopyridines and can be adapted for this synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-5-(methylthio)pyridine | 204.09 | 5.0 g | 24.5 mmol |

| Thiobenzoic acid | 138.19 | 3.72 g | 26.9 mmol |

| Potassium carbonate (K₂CO₃) | 138.21 | 6.77 g | 49.0 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Hydrochloric acid (HCl), 1M | - | As needed | - |

Procedure:

-

To a solution of 3-bromo-5-(methylthio)pyridine (5.0 g, 24.5 mmol) and thiobenzoic acid (3.72 g, 26.9 mmol) in DMF (50 mL), add potassium carbonate (6.77 g, 49.0 mmol).

-

Heat the mixture to 100 °C for 8-12 hours, monitoring by TLC or LC-MS.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give the crude S-(5-(methylthio)pyridin-3-yl) benzothioate.

-

Dissolve the crude thioester in methanol (50 mL) and add a solution of potassium carbonate (3.39 g, 24.5 mmol) in water (10 mL).

-

Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete.

-

Neutralize the reaction mixture with 1M HCl to pH ~7 and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-(methylthio)pyridine-3-thiol, which can be used in the next step without further purification.

Part 2: Synthesis of (5-(methylthio)pyridin-3-ylthio)methyl chloride

Rationale: The introduction of the -CH₂- linker is achieved through an S-alkylation reaction. The thiol is deprotonated with a mild base to form the more nucleophilic thiolate, which then displaces a halide from a suitable one-carbon electrophile. Dichloromethane can serve as both the solvent and the electrophile in the presence of a phase-transfer catalyst.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-(methylthio)pyridine-3-thiol | 157.26 | 3.0 g | 19.1 mmol |

| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - |

| Sodium hydroxide (NaOH), 50% aq. soln. | 40.00 | 10 mL | - |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.62 g | 1.91 mmol |

Procedure:

-

To a vigorously stirred solution of 5-(methylthio)pyridine-3-thiol (3.0 g, 19.1 mmol) in dichloromethane (50 mL), add a 50% aqueous solution of sodium hydroxide (10 mL) and tetrabutylammonium bromide (0.62 g, 1.91 mmol).

-

Stir the biphasic mixture at room temperature for 12-18 hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude (5-(methylthio)pyridin-3-ylthio)methyl chloride can be used directly in the next step.

Part 3: Synthesis of (5-(methylthio)pyridin-3-ylthio)methylboronic acid

Rationale: The final step involves the formation of the C-B bond. A common and robust method for synthesizing boronic acids is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to convert the alkyl halide into a boronate ester. Subsequent hydrolysis then yields the desired boronic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (5-(methylthio)pyridin-3-ylthio)methyl chloride | 205.72 | 3.5 g | 17.0 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.18 g | 20.4 mmol |

| Potassium acetate (KOAc) | 98.14 | 4.99 g | 50.8 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.62 g | 0.85 mmol |

| 1,4-Dioxane | 88.11 | 70 mL | - |

| Hydrochloric acid (HCl), 1M | - | As needed | - |

Procedure:

-

In a reaction vessel, combine (5-(methylthio)pyridin-3-ylthio)methyl chloride (3.5 g, 17.0 mmol), bis(pinacolato)diboron (5.18 g, 20.4 mmol), potassium acetate (4.99 g, 50.8 mmol), and Pd(dppf)Cl₂ (0.62 g, 0.85 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane (70 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C for 12-24 hours, monitoring for the disappearance of the starting material.

-

After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

-

To the crude ester, add a mixture of tetrahydrofuran (THF) and 1M HCl (1:1, 50 mL) and stir at room temperature for 4-6 hours to effect hydrolysis.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude (5-(methylthio)pyridin-3-ylthio)methylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) or by preparative HPLC.

An In-depth Technical Guide to the Physicochemical Properties of (5-(methylthio)pyridin-3-ylthio)methylboronic acid

For: Researchers, Scientists, and Drug Development Professionals

Forward

The landscape of modern drug discovery is characterized by a demand for novel molecular scaffolds that offer unique interactions with biological targets. Boronic acids have emerged as a privileged class of compounds, largely due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological macromolecules.[1] This guide focuses on a specific, yet under-documented molecule: (5-(methylthio)pyridin-3-ylthio)methylboronic acid (CAS Number: 913835-66-2).

At the time of this writing, a comprehensive, publicly available dataset detailing the physicochemical properties of this specific compound is notably scarce. This guide, therefore, serves a dual purpose. Firstly, it provides a robust theoretical framework for understanding the anticipated properties of this molecule, drawing on established principles of medicinal chemistry and the known characteristics of analogous structures. Secondly, it presents a series of detailed, field-proven experimental protocols, empowering researchers to generate the necessary data in their own laboratories. This document is designed not as a static data sheet, but as an enabling resource for the rigorous scientific investigation of this promising compound.

Molecular Overview and Significance

The structure of (5-(methylthio)pyridin-3-ylthio)methylboronic acid is a composite of several key functional groups, each contributing to its overall physicochemical profile and potential biological activity.

-

Boronic Acid Moiety: The cornerstone of its chemical reactivity, the -B(OH)₂ group acts as a Lewis acid and is capable of forming tetrahedral boronate complexes.[1] This functionality is crucial for its potential as an enzyme inhibitor, particularly for serine proteases where it can interact with the catalytic serine residue.[1]

-

Pyridine Ring: As a heterocyclic aromatic amine, the pyridine moiety introduces a basic center, influencing the molecule's pKa and aqueous solubility. The nitrogen atom can also participate in hydrogen bonding, a key interaction in ligand-receptor binding.[2]

-

Thioether Linkages: The two thioether groups (-S-) contribute to the molecule's lipophilicity and can be sites of metabolic oxidation. The sulfur atoms may also engage in non-covalent interactions within a protein binding pocket.

The combination of a boronic acid with a substituted pyridine core suggests potential applications in areas where pyridine boronic acids have shown utility, including as building blocks in Suzuki-Miyaura cross-coupling reactions to create complex molecules.[3][4]

| Property | Value / Information | Source |

| Chemical Name | (5-(methylthio)pyridin-3-ylthio)methylboronic acid | - |

| CAS Number | 913835-66-2 | [5][6][7] |

| Molecular Formula | C₇H₁₀BNO₂S₂ | - |

| Purity | Typically offered at ≥95% | [5] |

Aqueous Solubility: A Critical Parameter for Biological Relevance

Aqueous solubility is a fundamental property that dictates a compound's suitability for biological assays and its potential for oral bioavailability. For boronic acids, solubility can be complex, often influenced by pH and the tendency to form cyclic anhydrides (boroxines).[8][9]

While specific data for the target molecule is unavailable, we can make some educated predictions based on its structural components. The pyridine nitrogen is expected to be protonated at physiological pH, which would enhance aqueous solubility. However, the two thioether groups and the overall carbon framework contribute to its lipophilicity, which will counteract this effect. The solubility of boronic acids can be significantly increased by the addition of polyols like mannitol, which form more soluble boronate esters.[10]

This protocol is adapted from the OECD Test Guideline 105 and is a robust method for determining the aqueous solubility of a compound.

Principle: A surplus of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined by a suitable analytical method.

Step-by-Step Methodology:

-

Preparation of the Test Solution:

-

Add an excess amount of (5-(methylthio)pyridin-3-ylthio)methylboronic acid to a known volume of purified water (e.g., Milli-Q) in a glass flask. The excess should be sufficient to ensure a saturated solution with visible solid remaining.

-

Prepare separate flasks for different pH values if pH-dependent solubility is to be determined (e.g., pH 5.0, 7.4, 9.0 using appropriate buffers).

-

-

Equilibration:

-

Seal the flasks and place them in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the solutions for a preliminary period of 24 hours.

-

After 24 hours, take a sample of the supernatant. Continue agitation for another 24 hours and take a second sample.

-

Analyze both samples. If the concentrations are within 5% of each other, equilibrium is considered to be reached. If not, continue agitation and sampling until equilibrium is confirmed.

-

-

Sample Preparation and Analysis:

-

To separate the dissolved compound from the undissolved solid, centrifuge the samples at high speed.

-

Carefully remove an aliquot of the clear supernatant.

-

Quantify the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared.

-

-

Data Reporting:

-

Express the solubility in units of mg/L, g/L, or mol/L.

-

Report the temperature and pH at which the measurement was conducted.

-

Caption: Workflow for solubility determination using the shake-flask method.

Acidity Constant (pKa): The Key to Ionization State

The pKa value(s) of a molecule define its ionization state at a given pH. This is critical for predicting its behavior in biological systems, including receptor binding, membrane permeability, and solubility.

(5-(methylthio)pyridin-3-ylthio)methylboronic acid has two main ionizable groups:

-

Pyridine Nitrogen: The pyridine ring is a base. For pyridine itself, the pKa of its conjugate acid is about 5.2.[2] The electron-donating methylthio group might slightly increase this value.

-

Boronic Acid: Boronic acids are Lewis acids, not Brønsted acids in the traditional sense. They accept a hydroxide ion to form a tetrahedral boronate species. The pKa for this equilibrium is typically around 9 for simple phenylboronic acids.[1] Electron-withdrawing groups on the aromatic ring can lower the pKa.[11]

Therefore, we can anticipate two pKa values for this molecule, one in the acidic to neutral range for the pyridinium ion, and one in the basic range for the boronic acid.

Potentiometric titration is a highly accurate method for determining pKa values.

Principle: The compound is dissolved in water and titrated with a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added, and the pKa is determined from the midpoint of the buffer regions in the resulting titration curve.

Step-by-Step Methodology:

-

Instrument Setup:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Use a temperature-compensated pH probe.

-

-

Sample Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but this will yield an apparent pKa (pKaapp).

-

-

Titration:

-

To determine the pKa of the pyridine, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

To determine the pKa of the boronic acid, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (i.e., where half of the ionizable group has been titrated). This corresponds to the flattest region of the buffer zone on the titration curve.

-

Alternatively, the pKa can be determined from the point of maximum inflection on a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP / LogD): A Predictor of Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.[12][13]

The presence of a pyridine ring and a boronic acid group, both of which will be ionized at physiological pH (7.4), will decrease the molecule's lipophilicity. However, the core structure, including the two thioether groups, contributes significantly to its lipophilic character. Therefore, the LogD at pH 7.4 is expected to be lower than the LogP of the neutral molecule. A balanced LogD (often in the range of 1-3) is typically desirable for good oral drug absorption.[12][14]

Principle: The compound is dissolved in a mixture of n-octanol and a buffer at pH 7.4. After equilibration, the concentration of the compound in each phase is measured to determine the distribution coefficient.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the pre-saturated buffer.

-

In a centrifuge tube, mix a known volume of the stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

-

Gently invert the tube for a set period (e.g., 1-2 hours) to allow for partitioning without forming an emulsion. Centrifugation can be used to break up any emulsions that do form.

-

-

Phase Separation and Sampling:

-

Centrifuge the tubes to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the aqueous phase and the n-octanol phase.

-

-

Analysis:

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The distribution coefficient, D₇.₄, is calculated as: D₇.₄ = [Concentration in Octanol] / [Concentration in Aqueous]

-

LogD₇.₄ is the base-10 logarithm of this value.

-

Chemical Stability

The stability of a compound under various conditions (pH, temperature, light) is crucial for its development as a therapeutic agent. Boronic acids can be susceptible to oxidative degradation.[15] The thioether linkages in the target molecule could also be prone to oxidation.

Boronic acids can undergo oxidative deboronation, converting the C-B bond to a C-OH bond, especially in the presence of reactive oxygen species.[15][16] The rate of this degradation can be pH-dependent. The thioether groups can be oxidized to sulfoxides and sulfones, which is a common metabolic pathway. A comprehensive stability assessment is therefore essential.

Principle: The compound is incubated in aqueous buffers of different pH values at a constant temperature. Aliquots are taken at various time points and analyzed to determine the rate of degradation.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

-

Incubation:

-

Spike the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM), ensuring the organic solvent content is low (e.g., <1%).

-

Incubate the solutions at a controlled temperature (e.g., 37°C).

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench any further reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) and store the samples at low temperature (e.g., -20°C) until analysis.

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Quantify the peak area of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the parent compound's concentration versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The slope of this line gives the degradation rate constant (k).

-

The half-life (t₁/₂) can be calculated as: t₁/₂ = 0.693 / k.

-

Conclusion and Future Directions

References

- ChemScene. (n.d.). (((5-(Methylthio)pyridin-3-yl)thio)methyl)boronic acid.

- National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ChemWhat. (n.d.). 5-(METHYLTHIO)PYRIDIN-3-YLTHIOMETHYLBORONIC ACID 95.

- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy.

- BoronPharm. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- National Center for Biotechnology Information. (2024).

- BoronPharm. (n.d.). 5-Chlorothiophene-2-boronic acid.

- MDPI. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids.

- UNT Digital Library. (n.d.).

- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- KU ScholarWorks. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.

- The Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids.

- AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods.

- Diva-portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former.

- ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.

-

BoronPharm. (n.d.). 3,4-Dihydro-2h-benzo[b][15][17]oxazin-7.

- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734379, (Pyridin-4-yl)boronic acid.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- MDPI. (n.d.).

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Wikipedia. (n.d.). Boronic acid.

- Wikipedia. (n.d.). Pyridine.

- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

- ChemicalBook. (n.d.). Pyridine-4-boronic acid.

- İstanbul Teknik Üniversitesi. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Pyridinylboronic acid.

- BLDpharm. (n.d.). 913835-92-4|(2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid.

- ResearchGate. (n.d.). The physical properties of pyridine.

- BLDpharm. (n.d.). 913835-98-0|(6-(Hydroxymethyl)pyridin-3-yl)boronic acid.

- OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.

- BLDpharm. (n.d.). 913835-48-0|(4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid.

- BLDpharm. (n.d.). 913835-71-9|(2-Chloro-5-hydroxyphenyl)boronic acid.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. boronpharm.com [boronpharm.com]

- 7. boronpharm.com [boronpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. DSpace [kuscholarworks.ku.edu]

- 11. mdpi.com [mdpi.com]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. acdlabs.com [acdlabs.com]

- 14. acdlabs.com [acdlabs.com]

- 15. pnas.org [pnas.org]

- 16. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of (5-(methylthio)pyridin-3-ylthio)methylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(methylthio)pyridin-3-ylthio)methylboronic acid is a complex heterocyclic organoboron compound with potential applications in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a pyridine core, two distinct sulfur-containing moieties, and a reactive boronic acid group, necessitates a multi-faceted analytical approach for comprehensive structural elucidation and characterization. This guide provides a detailed framework for researchers, outlining a logical workflow and in-depth methodologies for the definitive structural analysis of this molecule. The protocols described herein are grounded in established analytical principles and are designed to ensure scientific rigor and data integrity.

Introduction: Deconstructing the Molecule

The structural complexity of (5-(methylthio)pyridin-3-ylthio)methylboronic acid, with its combination of an aromatic heterocycle, thioether and thiomethyl linkages, and a boronic acid functional group, presents a unique analytical challenge. A thorough understanding of its three-dimensional structure, purity, and stability is paramount for its application in drug development, where structure-activity relationships (SAR) are critical. This guide will systematically address the core analytical techniques required to fully characterize this molecule.

The analytical strategy is built upon a foundation of orthogonal techniques, each providing a unique piece of the structural puzzle. We will progress from initial purity assessment and confirmation of molecular mass to detailed spectroscopic interrogation of the chemical environment of each atom and, finally, to the definitive determination of the solid-state structure through X-ray crystallography.

Physicochemical Properties and Initial Assessment

Before embarking on sophisticated spectroscopic analysis, a fundamental understanding of the physicochemical properties of the compound is essential.

| Property | Expected Value/Characteristic | Analytical Method |

| Molecular Formula | C7H10BNO2S2 | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 215.1 g/mol [2] | Mass Spectrometry (MS) |

| Melting Point | 142-144 °C[3] | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Purity | >95% (typical for research grade) | High-Performance Liquid Chromatography (HPLC) |

| Solubility | To be determined empirically | Standard solubility assays in various solvents |

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for determining the purity of the compound and for monitoring its stability. Boronic acids can be challenging to analyze by reversed-phase HPLC due to their potential for on-column degradation.[4]

-

Column Selection: An XSelect Premier HSS T3 Column is a suitable starting point, as it is designed to minimize secondary interactions with metal-sensitive analytes like boronic acids.[5]

-

Mobile Phase: A gradient elution with a mobile phase consisting of 10 mM ammonium acetate in water (A) and acetonitrile (B) is recommended.[6][7] The ammonium acetate will help to maintain a consistent pH and improve peak shape.

-

Gradient Program: A typical gradient would start at 5% B and increase linearly to 95% B over 15-20 minutes.[5]

-

Detection: A Photodiode Array (PDA) detector is ideal for monitoring the elution profile and assessing peak purity.

-

Sample Preparation: Dissolve the compound in a high-quality aprotic solvent like acetonitrile to minimize hydrolysis of the boronic acid.[4]

Spectroscopic Analysis: Unveiling the Connectivity

Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the chemical environment of individual atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of an organic molecule. A suite of NMR experiments is required for the unambiguous assignment of all proton, carbon, and boron signals.

3.1.1 ¹H NMR Spectroscopy

-

Expected Resonances: The ¹H NMR spectrum will provide information on the number of different proton environments and their neighboring protons. Key expected signals include those for the methyl group protons, the methylene protons adjacent to the boron and sulfur atoms, and the aromatic protons on the pyridine ring.

-

Causality in Solvent Choice: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice for boronic acids as it can help to solubilize the compound and minimize the exchange of the B(OH)₂ protons.[8]

3.1.2 ¹³C NMR Spectroscopy

-

Expected Resonances: The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts will be indicative of the type of carbon (aliphatic vs. aromatic, and carbons bonded to heteroatoms).

3.1.3 ¹¹B NMR Spectroscopy

-

Rationale: ¹¹B NMR is an indispensable tool for characterizing boronic acids.[9] It provides direct information about the hybridization state and coordination environment of the boron atom.[10][11]

-

Expected Chemical Shift: For a trigonal planar (sp² hybridized) boronic acid, a relatively broad signal is expected in the range of δ 25-35 ppm. The chemical shift can be sensitive to pH and the presence of diols or other Lewis bases that can coordinate to the boron atom.[9][10]

3.1.4 2D NMR Experiments (COSY, HSQC, HMBC)

-

COSY (Correlation Spectroscopy): Will establish proton-proton coupling networks, helping to identify adjacent protons, for instance, within the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, enabling the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, for example, connecting the methylene bridge to the pyridine ring.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Data Acquisition: Acquire ¹H, ¹³C, ¹¹B, COSY, HSQC, and HMBC spectra using standard pulse programs. For ¹¹B NMR, a sufficient number of scans (e.g., 1024) may be necessary to obtain a good signal-to-noise ratio.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

3.2.1 Electrospray Ionization (ESI)

-

Rationale: ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

-

Expected Ions: The positive ion mode should show a prominent signal corresponding to the protonated molecule. The high-resolution measurement of this ion will allow for the confirmation of the elemental composition (C₇H₁₀BNO₂S₂).

3.2.2 Tandem Mass Spectrometry (MS/MS)

-

Purpose: MS/MS experiments involve the fragmentation of a selected precursor ion to provide structural information.[12] The fragmentation pattern can help to confirm the connectivity of the different structural motifs.

-

Expected Fragmentation: Fragmentation of the parent ion could involve cleavage of the C-S bonds, loss of the boronic acid group, or fragmentation of the pyridine ring. The presence of two sulfur atoms should be evident from the isotopic pattern in the mass spectrum.[13]

Experimental Workflow: Mass Spectrometric Analysis

Sources

- 1. mdpi.com [mdpi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chemwhat.com [chemwhat.com]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]

CAS number for (5-(methylthio)pyridin-3-ylthio)methylboronic acid

An In-depth Technical Guide to (5-(methylthio)pyridin-3-ylthio)methylboronic acid

Senior Application Scientist's Foreword: In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Boronic acids have emerged from a niche chemical curiosity to a validated and powerful functional group in medicinal chemistry, exemplified by their presence in several FDA-approved drugs. This guide focuses on a specific, yet intriguing, building block: (5-(methylthio)pyridin-3-ylthio)methylboronic acid (CAS Number: 913835-66-2). While this compound is not extensively documented in peer-reviewed literature, its constituent parts—a pyridine core, dual thioether linkages, and a methylboronic acid moiety—suggest significant potential as an intermediate or fragment in the design of targeted therapies. This document, therefore, serves as both a technical summary of its known properties and a forward-looking exploration of its synthesis, characterization, and potential applications, grounded in established chemical principles and analogous structures.

Core Compound Identity and Physicochemical Properties

(5-(methylthio)pyridin-3-ylthio)methylboronic acid is a heterocyclic organoboron compound. The presence of a pyridine ring offers a basic nitrogen handle for hydrogen bonding and salt formation, while the thioether linkages provide metabolic stability and specific spatial orientations. The methylboronic acid group is the key functional moiety, capable of forming reversible covalent bonds with diols or acting as a transition state analog for certain enzymes.

| Property | Value | Source |

| CAS Number | 913835-66-2 | |

| Molecular Formula | C₇H₁₀BNO₂S₂ | |

| Molecular Weight | 215.1 g/mol | |

| Canonical SMILES | CS C1=C C(=C N=C1) S CB(O)O | PubChem |

| InChI Key | InChI=1S/C7H10BNO2S2/c1-12-6-2-7(4-9-3-6)13-5-8(10)11/h2-4,10-11H,5H2,1H3 | PubChem |

Proposed Synthesis and Mechanistic Rationale

Overall Synthetic Workflow

The synthesis is envisioned in two main stages: first, the preparation of the key intermediate, 5-(methylthio)pyridine-3-thiol, followed by its S-alkylation and subsequent borylation.

Caption: Proposed synthetic workflow for the target boronic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-(methylthio)pyridine

-

Rationale: This step involves a nucleophilic aromatic substitution (SNAAr) reaction. 3,5-Dibromopyridine is chosen as the starting material due to the differential reactivity of the bromine atoms, although regioselectivity can be a challenge. The methylthiolate anion (MeS⁻) is a potent nucleophile for this transformation.

-

Protocol:

-

To a solution of sodium thiomethoxide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 3,5-dibromopyridine (1.0 equivalent).

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-bromo-3-(methylthio)pyridine.

-

Step 2: Synthesis of 5-(Methylthio)pyridine-3-thiol

-

Rationale: This step utilizes a lithium-halogen exchange followed by quenching with elemental sulfur to install the thiol group. n-Butyllithium is a common reagent for this transformation on aryl bromides.

-

Protocol:

-

Dissolve 5-bromo-3-(methylthio)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

-

In a separate flask, suspend elemental sulfur (S₈, 1.2 equivalents) in anhydrous THF at -78 °C.

-

Transfer the lithiated pyridine solution to the sulfur suspension via cannula.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Acidify the mixture with 1M HCl to pH ~5 and extract with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the crude thiol, which can be used directly or purified by chromatography.

-

Step 3: Synthesis of (((5-(Methylthio)pyridin-3-yl)thio)methyl)boronic acid

-

Rationale: This is a two-part final step involving S-alkylation with a suitable halomethylboronate ester followed by hydrolysis, or a more classical approach via a Grignard or lithiation route from a protected thiol. The latter is described here for its robustness.

-

Protocol:

-

Alternative (and more common) Route: React the thiol from Step 2 with bromochloromethane in the presence of a base (e.g., K₂CO₃) to form 3-(chloromethylthio)-5-(methylthio)pyridine.

-

Prepare a Grignard reagent by reacting the chloromethylthio derivative with magnesium turnings in THF.

-

Cool the Grignard solution to -78 °C and add triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with 2M HCl and stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Extract the product with an organic solvent like ethyl acetate.

-

The boronic acid can often be purified by recrystallization or by forming a transient ester with a diol, purifying, and then hydrolyzing back to the free boronic acid.

Characterization and Analytical Protocols

Proper characterization is essential to confirm the identity and purity of the final compound. Boronic acids can present unique challenges in analysis due to their tendency to form cyclic anhydrides (boroxines) upon dehydration.

| Analytical Technique | Protocol / Expected Observations |

| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃. Rationale: DMSO can help break up oligomeric structures. Expected Signals: Aromatic protons on the pyridine ring, a singlet for the methylthio group, a singlet for the methylene group adjacent to the boron, and a broad singlet for the B(OH)₂ protons which may exchange with water in the solvent.[1] |

| ¹¹B NMR | Solvent: DMSO-d₆. Rationale: Provides direct evidence of the boron environment. Expected Signal: A broad singlet typically in the range of δ 20-30 ppm for a trigonal boronic acid.[2] |

| Mass Spectrometry (ESI-MS) | Mode: Positive or Negative. Rationale: Confirms molecular weight. Expected Ions: In positive mode, [M+H]⁺. In negative mode, [M-H]⁻ or adducts with solvent. Dehydration products ([M-H₂O+H]⁺) are common.[3] |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid or trifluoroacetic acid. Rationale: To assess purity. The acidic modifier ensures the boronic acid is in its protonated state for consistent retention. |

Applications in Drug Discovery and Medicinal Chemistry

The structural features of (5-(methylthio)pyridin-3-ylthio)methylboronic acid make it a compelling building block for medicinal chemistry programs, particularly in the development of enzyme inhibitors.

The Boronic Acid as a Covalent Warhead

The boronic acid moiety is a bioisostere of carboxylic acids and aldehydes and can act as a potent, reversible covalent inhibitor.[4] The boron atom is electrophilic and can form a stable, yet reversible, tetrahedral adduct with nucleophilic residues in an enzyme's active site, such as the hydroxyl group of a serine, threonine, or the nitrogen of a lysine.[5] This mechanism is famously exploited by the proteasome inhibitor bortezomib.[5]

Caption: Hypothetical inhibition of a serine protease by the boronic acid.

The Pyridinylthio Scaffold in Kinase Inhibition

The pyridine ring is a common feature in many kinase inhibitors, where it often engages in hydrogen bonding interactions within the hinge region of the ATP binding site. Thioether linkages can provide vectors to access different pockets of the active site. Notably, many inhibitors of Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies and autoimmune diseases, feature pyridine or pyrimidine cores.[6][7] The subject molecule could serve as a fragment to build more complex, potent, and selective BTK inhibitors.

Conclusion

(5-(methylthio)pyridin-3-ylthio)methylboronic acid represents a specialized chemical tool for researchers in drug development. While its direct biological activities are yet to be reported, its structure is a rational combination of a versatile covalent warhead (the boronic acid) and a medicinally relevant heterocyclic scaffold. The synthetic pathways proposed herein are based on reliable and scalable chemical transformations, and the analytical methods described provide a framework for its quality control. For scientists and drug development professionals, this compound should be viewed as a valuable starting point for the design of novel covalent inhibitors targeting a range of enzymes, from proteases to kinases.

References

-

Angene. (((5-(Methylthio)pyridin-3-yl)thio)methyl)boronic acid. [Link]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

PubChem. Methylboronic acid. National Center for Biotechnology Information. [Link]

-

Alves, M. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Harris, E. B. J. (2015). Answer to "Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?". ResearchGate. [Link]

-

Bakhite, E. A., et al. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Journal of Chemical Research, 2003(5), 320-321. [Link]

-

Leermann, T., et al. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Sourced via Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Jones, A. C., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89-98. [Link]

-

Reddit user discussion on r/chemistry. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

Qiu, D., et al. (2014). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 91, 106-115. [Link]

-

Karpenko, O., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Pharmaceuticals, 15(10), 1279. [Link]

-

Vashkevich, E. V., et al. (2013). Synthesis of Novel Arylthio Derivatives of Mucochloric Acid. ResearchGate. [Link]

-

Aggarwal, V. K., et al. (2002). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 124(39), 11600-11601. [Link]

-

Shinkai, S., & James, T. D. (2006). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

-

PubChem. Inhibitors of Bruton's tyrosine kinase - Patent US-8497277-B2. National Center for Biotechnology Information. [Link]

-

Wang, C., et al. (2020). Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). Expert Opinion on Therapeutic Patents, 30(2), 103-117. [Link]

-

DiMauro, E. F., et al. (2017). Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties. ACS Medicinal Chemistry Letters, 8(6), 643-648. [Link]

-

Montanari, D., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(15), 4969. [Link]

Sources

The Dawn of Precision Inhibition: A Technical Guide to the Discovery and Application of Novel Pyridinylthio Methylboronic Acids

Foreword: The Boronic Acid Renaissance in Drug Discovery

For decades, the boronic acid moiety was relegated to the periphery of medicinal chemistry, often perceived as a synthetic curiosity rather than a viable pharmacophore. This perception has been irrevocably altered by the clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor that has revolutionized the treatment of multiple myeloma.[1][2][3] This paradigm shift has ignited a renaissance in the exploration of boronic acids, revealing their profound potential as highly selective and potent enzyme inhibitors.[1][3][4] Their unique ability to form reversible covalent bonds with the active site residues of target enzymes, particularly serine proteases, allows them to act as transition-state analogs, exhibiting remarkable inhibitory activity.[5][6][7]

This guide delves into a novel frontier within this exciting class of molecules: the discovery and characterization of pyridinylthio methylboronic acids. By wedding the proven inhibitory power of the boronic acid warhead with the nuanced modulatory effects of a pyridinylthio substituent, we unlock new avenues for achieving unparalleled selectivity and efficacy in drug design. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the synthesis, characterization, and evaluation of these promising new chemical entities.

Part 1: The Strategic Imperative for Pyridinylthio Methylboronic Acids

The rationale for exploring pyridinylthio methylboronic acids is rooted in the pursuit of enhanced molecular recognition and optimized physicochemical properties. The pyridine ring, a ubiquitous heterocycle in medicinal chemistry, offers a versatile scaffold for fine-tuning a molecule's electronic and steric profile. The introduction of a sulfur linkage—the "thio" component—further expands the design space, influencing factors such as bond angles, lipophilicity, and metabolic stability.

The central hypothesis underpinning this research is that the pyridinylthio moiety can engage in specific, non-covalent interactions with amino acid residues in the active site of a target enzyme, thereby augmenting the binding affinity and selectivity driven by the boronic acid warhead. This dual-pronged approach to molecular recognition holds the key to developing inhibitors that can discriminate between closely related enzymes, a critical challenge in modern drug discovery.

Part 2: From Concept to Crucible: The Synthesis of Pyridinylthio Methylboronic Acids

The synthesis of these novel compounds requires a multi-step approach that combines established methodologies for boronic acid synthesis with strategic functionalization of the pyridine ring. The following protocol outlines a robust and reproducible pathway to access a diverse library of pyridinylthio methylboronic acids.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of the Pyridinethiol Precursor

The journey begins with the synthesis of the requisite pyridinethiol. A common and efficient method involves the diazotization of an aminopyridine followed by treatment with a sulfur source, such as potassium ethyl xanthate.

-

Diazotization: Dissolve the starting aminopyridine in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Xanthate Reaction: In a separate flask, dissolve potassium ethyl xanthate in water. Slowly add the diazonium salt solution to the xanthate solution.

-

Hydrolysis: Heat the reaction mixture to hydrolyze the xanthate ester, yielding the desired pyridinethiol.

-

Purification: Extract the product with an organic solvent and purify by column chromatography.

Step 2: Synthesis of the Methylboronic Acid Moiety

The methylboronic acid component can be prepared safely and efficiently using a Grignard reaction with a trialkyl borate.[8]

-

Grignard Reagent Formation: React methylmagnesium bromide with a suitable protected bromomethyl precursor in an ethereal solvent.

-

Borylation: Add a trialkyl borate (e.g., trimethyl borate) to the Grignard reagent at low temperature (-78 °C).

-

Hydrolysis: Quench the reaction with an aqueous acid to hydrolyze the borate ester, affording the methylboronic acid.

-

Purification: Isolate the product by extraction and recrystallization.

Step 3: Coupling of the Pyridinethiol and Methylboronic Acid Moieties

The final and most critical step is the coupling of the two key fragments. A nucleophilic substitution reaction is a viable approach.

-

Deprotonation: Treat the pyridinethiol with a suitable base (e.g., sodium hydride) to generate the thiolate anion.

-

Coupling: Add a protected halomethylboronic ester (e.g., pinacol ester) to the thiolate solution.

-

Deprotection: Remove the boronic acid protecting group (e.g., pinacol) under acidic or basic conditions to yield the final pyridinylthio methylboronic acid.

-

Final Purification: Purify the final product by HPLC to ensure high purity for biological testing.

Diagram: Synthetic Workflow for Pyridinylthio Methylboronic Acids

Caption: A generalized workflow for the synthesis of pyridinylthio methylboronic acids.

Part 3: Unveiling the Molecular Identity: Characterization of Novel Pyridinylthio Methylboronic Acids

Rigorous characterization is paramount to confirming the successful synthesis of the target compounds and to understanding their fundamental properties. A suite of analytical techniques is employed to elucidate the structure, purity, and physicochemical characteristics of each novel molecule.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms within the molecule. The chemical shifts and coupling constants of the protons on the pyridine ring and the methyl group provide definitive structural evidence. ¹¹B NMR is also crucial for characterizing the boron center.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Physicochemical Property Determination

-

pKa Determination: The acidity of the boronic acid is a critical parameter that influences its interaction with the target enzyme. Potentiometric titration is a standard method for determining the pKa.[9]

-

Solubility: Aqueous solubility is a key determinant of a drug's bioavailability. The solubility of each compound is assessed in various buffer systems.

| Compound ID | Molecular Formula | MW ( g/mol ) | ¹H NMR (δ, ppm) | HRMS (m/z) | pKa | Aqueous Solubility (µg/mL) |

| PYR-S-B001 | C₆H₈BNO₂S | 169.01 | 7.2-8.5 (m, 4H), 1.1 (s, 3H) | 169.0321 | 8.9 | 150 |

| PYR-S-B002 | C₇H₁₀BNO₂S | 183.04 | 7.1-8.4 (m, 3H), 2.3 (s, 3H), 1.1 (s, 3H) | 183.0478 | 9.1 | 125 |

| PYR-S-B003 | C₆H₇BClNO₂S | 203.45 | 7.3-8.6 (m, 3H), 1.1 (s, 3H) | 203.0031 | 8.5 | 200 |

Table 1: Hypothetical characterization data for a series of novel pyridinylthio methylboronic acids.

Part 4: From Benchtop to Biology: In Vitro Evaluation and Structure-Activity Relationships

The ultimate test of these novel compounds lies in their ability to inhibit their intended biological targets. A carefully designed panel of in vitro assays is essential to quantify their potency and selectivity.

Enzyme Inhibition Assays

-

Kinetic Assays: The inhibitory activity of the compounds is determined using kinetic assays with the purified target enzyme.[5][6] The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined by measuring the enzyme activity at various inhibitor concentrations.[5][10]

Structure-Activity Relationship (SAR) Studies

By systematically modifying the substituents on the pyridine ring, we can probe the structure-activity relationship and identify key molecular features that contribute to high potency. For instance, the introduction of electron-withdrawing groups on the pyridine ring may enhance the acidity of the boronic acid, potentially leading to stronger interactions with the target enzyme.

| Compound ID | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

| PYR-S-B001 | Serine Protease X | 150 | 75 |

| PYR-S-B002 | Serine Protease X | 120 | 60 |

| PYR-S-B003 | Serine Protease X | 50 | 25 |

Table 2: Hypothetical in vitro inhibitory activity of novel pyridinylthio methylboronic acids.

Diagram: Hypothetical Signaling Pathway

Caption: Inhibition of Serine Protease X by PYR-S-B003 disrupts a key signaling pathway.

Part 5: The Horizon of Possibility: Conclusion and Future Directions

The exploration of novel pyridinylthio methylboronic acids represents a significant step forward in the design of precision enzyme inhibitors. The synthetic strategies outlined in this guide provide a clear and adaptable framework for accessing a wide array of analogs, while the characterization and evaluation protocols ensure the generation of high-quality, reliable data.

The preliminary (hypothetical) data presented herein suggest that the pyridinylthio moiety can indeed be leveraged to enhance the inhibitory potency of the methylboronic acid warhead. Future work will focus on expanding the library of these compounds and testing them against a broader panel of enzymes to fully elucidate their therapeutic potential. Furthermore, in vivo studies will be crucial to assess their pharmacokinetic properties and efficacy in relevant disease models. The journey of the pyridinylthio methylboronic acids has just begun, and the road ahead is paved with the promise of new medicines that can address unmet medical needs with unprecedented precision.

References

- Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. (2023-12-13).

- Design and exploration of novel boronic acid inhibitors reveals important interactions with a clavulanic acid-resistant sulfhydryl-variable (SHV) β-lactamase. (2013-02-14). PubMed.

- Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023-06-06). bioRxiv.

- Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. PMC - NIH.

- Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. NIH.

- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019-03-27). PMC - PubMed Central.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025-03-03).

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025-03-07).

- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases.

- Novel Boronic Acid Transition State Analogs (BATSI) with in vitro inhibitory activity against class A, B and C β-lactamases. (2021-01-04). ResearchGate.

- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. (2021-05-15). Bioorganic & Medicinal Chemistry.

- Boronic acid. Wikipedia.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019-03-27). MDPI.

- Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023-01-23). ChemRxiv.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019-03-27). ResearchGate.

- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025-08-06). ResearchGate.

- Recent Advances in the Synthesis of Borinic Acid Derivatives. (2022-04-12). MDPI.

- Arylboronic acid or boronate synthesis. Organic Chemistry Portal.

- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate.

- Recent Advances in the Synthesis of Borinic Acid Derivatives. (2022-04-12). PMC - NIH.

- How can Methylboronic Acid be Prepared Safely and Efficiently?. FAQ - Guidechem.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 10. Design and exploration of novel boronic acid inhibitors reveals important interactions with a clavulanic acid-resistant sulfhydryl-variable (SHV) β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Characterization of (5-(methylthio)pyridin-3-ylthio)methylboronic acid: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, predictive overview of the spectroscopic and analytical characteristics of (5-(methylthio)pyridin-3-ylthio)methylboronic acid. As a novel compound with potential applications in medicinal chemistry and drug development, a thorough understanding of its structural and physicochemical properties is paramount. In the absence of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and robust data from structurally analogous compounds to forecast the expected spectral signatures. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the identification, characterization, and quality control of this and related compounds. We present predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, each supported by a detailed scientific rationale and standardized experimental protocols.

Introduction and Molecular Overview

(5-(methylthio)pyridin-3-ylthio)methylboronic acid is a complex heterocyclic compound featuring a 3,5-disubstituted pyridine core. The molecule's functionality is rich, incorporating a methylthio group, a thioether linkage, and a methylboronic acid moiety. Boronic acids are a critically important class of compounds in organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions, and are increasingly recognized for their utility as pharmacophores in drug design. The presence of sulfur-containing functional groups further enhances the molecule's potential for diverse chemical interactions and biological activity.

Given the novelty of this compound, this guide serves as a predictive resource. The spectroscopic data herein are derived from the analysis of substituent effects and established spectral data for analogous structures, including 3,5-disubstituted pyridines, alkyl thioethers, and alkylboronic acids.

Molecular Structure:

Caption: Chemical structure of (5-(methylthio)pyridin-3-ylthio)methylboronic acid.

Predicted Spectroscopic Data Summary

The following table summarizes the key predicted spectroscopic features for (5-(methylthio)pyridin-3-ylthio)methylboronic acid.

| Technique | Parameter | Predicted Value/Characteristic |

| ¹H NMR | Chemical Shift (δ) | Pyridine H-2: ~8.4-8.6 ppm; Pyridine H-4: ~7.8-8.0 ppm; Pyridine H-6: ~8.3-8.5 ppm; -S-CH₂-B: ~2.8-3.0 ppm; -S-CH₃: ~2.5-2.7 ppm; -B(OH)₂: Broad singlet, ~4.5-6.0 ppm (concentration and solvent dependent) |

| ¹³C NMR | Chemical Shift (δ) | Pyridine C-2: ~148-152 ppm; Pyridine C-3: ~138-142 ppm; Pyridine C-4: ~130-134 ppm; Pyridine C-5: ~135-139 ppm; Pyridine C-6: ~147-151 ppm; -S-CH₂-B: ~25-30 ppm (may not be observed due to quadrupolar broadening); -S-CH₃: ~14-18 ppm |

| ¹¹B NMR | Chemical Shift (δ) | ~28-33 ppm (relative to BF₃·OEt₂) |

| Mass Spec (ESI+) | m/z | [M+H]⁺: ~232.03; [M+Na]⁺: ~254.01 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H stretch (broad): 3200-3400; C-H stretch (aromatic): ~3050; C-H stretch (aliphatic): 2850-2960; B-O stretch (asymmetric): 1330-1380; C-S stretch: 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the target compound, ¹H, ¹³C, and ¹¹B NMR will provide critical information about the electronic environment of the protons, carbons, and boron atom, respectively.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will be characterized by distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methyl and methylene groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| Pyridine H-2 | 8.4 - 8.6 | d | Deshielded by the adjacent nitrogen and the thioether group at C-3. |

| Pyridine H-6 | 8.3 - 8.5 | d | Deshielded by the adjacent nitrogen and the methylthio group at C-5. |

| Pyridine H-4 | 7.8 - 8.0 | t | Influenced by both sulfur substituents, expected to be a triplet or a complex multiplet due to coupling with H-2 and H-6. |

| -S-CH₂-B | 2.8 - 3.0 | s | Methylene protons adjacent to a sulfur atom typically appear in this region. |

| -S-CH₃ | 2.5 - 2.7 | s | Typical chemical shift for a methyl group attached to a sulfur atom. |

| -B(OH)₂ | 4.5 - 6.0 | br s | The protons of the boronic acid hydroxyl groups are exchangeable and appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and water content. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon attached to the boron atom may be difficult to observe due to quadrupolar broadening from the adjacent boron nucleus.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Pyridine C-2, C-6 | 147 - 152 | Carbons adjacent to the ring nitrogen are significantly deshielded. |

| Pyridine C-3, C-5 | 135 - 142 | Carbons directly attached to the electron-withdrawing sulfur atoms will be deshielded. |

| Pyridine C-4 | 130 - 134 | This carbon is influenced by the meta-position of the sulfur substituents. |

| -S-CH₂-B | 25 - 30 | Aliphatic carbon attached to sulfur. This peak may be broad or unobservable. |

| -S-CH₃ | 14 - 18 | Typical chemical shift for a methylthio group. |

Predicted ¹¹B NMR Spectrum

¹¹B NMR is essential for confirming the presence and electronic state of the boron atom.

| Boron Assignment | Predicted δ (ppm) | Rationale |

| -CH₂B (OH)₂ | 28 - 33 | The chemical shift for tricoordinate boronic acids and their esters typically falls within the 28-33 ppm range. This confirms the sp² hybridization of the boron atom. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids to observe the -OH protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe all carbon signals, especially the quaternary carbons and the carbon attached to boron.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using a boron-free probe or a probe with a low boron background. Use a standard reference, such as BF₃·OEt₂, for chemical shift calibration.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectrum (ESI+)

-

Molecular Formula: C₇H₁₁BNO₂S₂

-

Exact Mass: 232.0252

-

Predicted Ions:

-

[M+H]⁺: m/z 232.03

-

[M+Na]⁺: m/z 254.01

-

Isotopic Pattern: The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion, with a notable M+2 peak approximately 8-9% of the intensity of the M peak.

-

Predicted Fragmentation Pattern

The molecular ion is expected to undergo fragmentation at the weaker bonds, particularly the C-S and C-B bonds. The fragmentation of similar pyridine thioethers often involves the loss of the thioalkyl group.

Caption: Predicted major fragmentation pathways for (5-(methylthio)pyridin-3-ylthio)methylboronic acid in ESI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3200 - 3400 | O-H stretch (hydrogen-bonded) | Broad, Strong | Characteristic of the boronic acid -OH groups. |

| ~3050 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on the pyridine ring. |

| 2850 - 2960 | C-H stretch (aliphatic) | Medium | Corresponds to the methyl and methylene C-H bonds. |

| 1550 - 1600 | C=C and C=N stretch | Medium-Strong | Aromatic ring vibrations of the pyridine core. |

| 1330 - 1380 | B-O stretch (asymmetric) | Strong | A key diagnostic band for boronic acids. |

| 600 - 800 | C-S stretch | Weak-Medium | Characteristic of thioether and methylthio linkages. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-